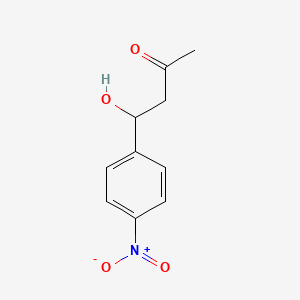

4-Hydroxy-4-(4-nitrophenyl)butan-2-one

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

57548-40-0 |

|---|---|

Formule moléculaire |

C10H11NO4 |

Poids moléculaire |

209.2 g/mol |

Nom IUPAC |

4-hydroxy-4-(4-nitrophenyl)butan-2-one |

InChI |

InChI=1S/C10H11NO4/c1-7(12)6-10(13)8-2-4-9(5-3-8)11(14)15/h2-5,10,13H,6H2,1H3 |

Clé InChI |

DKESASVLMZGECV-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])O |

SMILES canonique |

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])O |

Origine du produit |

United States |

Significance of Beta Hydroxy Ketones in Synthetic Methodologies

Beta-hydroxy ketones, also known as aldol (B89426) adducts, are a critically important class of organic compounds characterized by a hydroxyl group (-OH) positioned on the beta-carbon relative to a carbonyl group (C=O). fiveable.mefiveable.me This structural arrangement is the hallmark of products formed in aldol reactions, one of the most fundamental carbon-carbon bond-forming reactions in organic synthesis. fiveable.memagritek.com

The significance of beta-hydroxy ketones stems from their synthetic versatility. fiveable.me The presence of two key functional groups allows them to serve as valuable intermediates for creating more complex molecules. fiveable.metaylorandfrancis.com They can undergo a variety of chemical transformations, most notably dehydration, to yield α,β-unsaturated carbonyl compounds, which are themselves important building blocks for further reactions. fiveable.memagritek.com Furthermore, the hydroxyl and ketone groups can be selectively modified, opening pathways to a wide range of other functionalities. In the synthesis of complex natural products and pharmaceuticals, the ability to control the stereochemistry at the newly formed hydroxyl-bearing carbon is a major focus, making the diastereoselective and enantioselective synthesis of beta-hydroxy ketones a key area of research. youtube.com

Overview of the Research Landscape Surrounding 4 Hydroxy 4 4 Nitrophenyl Butan 2 One

The primary focus of research on 4-hydroxy-4-(4-nitrophenyl)butan-2-one is its synthesis, which serves as a benchmark for the aldol (B89426) reaction. researchgate.netnih.gov The reaction involves the condensation of 4-nitrobenzaldehyde (B150856) with acetone (B3395972). researchgate.netsemanticscholar.org A significant portion of this research is dedicated to the development of organocatalysts—small organic molecules that can promote chemical reactions with high efficiency and stereoselectivity. researchgate.netnih.gov

L-proline and its derivatives have been extensively studied as catalysts for the direct asymmetric aldol reaction that produces this compound. semanticscholar.orgresearchgate.netnih.gov Researchers have found that modifying the proline structure, for instance by creating L-prolinamides, can influence the reaction's outcome. researchgate.netnih.gov Studies have shown that L-prolinamides derived from L-proline and various amines can catalyze the reaction in neat acetone at room temperature, achieving moderate enantioselectivities. researchgate.netnih.gov Further modifications, such as introducing a terminal hydroxyl group to the prolinamide catalyst, have been shown to enhance both catalytic activity and enantioselectivity, with some catalysts yielding the product in high enantiomeric excess (up to 93% ee). nih.gov The mechanism is believed to involve the formation of hydrogen bonds between the catalyst (both the amide N-H and the terminal hydroxyl group) and the 4-nitrobenzaldehyde substrate, which lowers the activation energy and controls the stereochemical outcome. nih.gov

The reaction has also been explored in different media, such as in aqueous micellar media using L-proline, and with heterogeneous catalysts like aminated silicas or cellulose (B213188) nanocrystals. researchgate.netsemanticscholar.org Density Functional Theory (DFT) computations have been used to investigate the reaction mechanism in detail, confirming the proposed iminium-enamine pathway and identifying key transition states. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁NO₄ | chemsynthesis.comnih.gov |

| Molecular Weight | 209.20 g/mol | chemsynthesis.comnih.gov |

| IUPAC Name | This compound | nih.gov |

Table 2: Selected Catalytic Systems for the Synthesis of this compound

| Catalyst | Conditions | Yield | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|

| L-prolinamide (2a) | 20 mol%, neat acetone, room temp. | 80% | 30% | researchgate.netnih.gov |

| (S)-N-(2-hydroxy-2-phenylethyl)prolinamide (3d) | 20 mol%, neat acetone, room temp. | 96% | 72% | nih.gov |

| (S)-N-(2-hydroxy-1,2-diphenylethyl)prolinamide (3h) | 20 mol%, neat acetone, room temp. | 50% | 85% | nih.gov |

| (S)-N-(2-hydroxy-1,2-diphenylethyl)prolinamide (3h) | 20 mol%, neat acetone, -25°C | 90% | 93% | nih.gov |

Scope and Research Objectives Pertaining to 4 Hydroxy 4 4 Nitrophenyl Butan 2 One

Classical and Modern Approaches to Aldol Reaction Synthesis

The formation of this compound is primarily achieved through the aldol reaction, a cornerstone of carbon-carbon bond formation. This reaction unites two carbonyl compounds, in this case, acetone and p-nitrobenzaldehyde, to form the desired β-hydroxy ketone.

Direct Aldol Additions of Acetone with p-Nitrobenzaldehyde

The direct aldol addition represents a highly atom-economical method for synthesizing this compound. This approach involves the direct reaction of acetone, which serves as the enolate precursor, with p-nitrobenzaldehyde as the electrophilic partner. The reaction is notable for not requiring the pre-formation of an enolate, streamlining the synthetic process. researchgate.net

This reaction can be carried out under various conditions, including neat (using acetone as both reactant and solvent), in organic solvents, or in aqueous media. semanticscholar.orgresearchgate.netnih.gov The direct nature of this reaction has made it a benchmark for testing new catalytic systems, particularly in the development of organocatalysis. researchgate.netresearchgate.net For instance, studies have investigated the use of aqueous micellar solutions with surfactants like cetyl trimethyl ammonium (B1175870) bromide (CTAB) to solubilize the p-nitrobenzaldehyde substrate, thereby eliminating the need for organic solvents and promoting a greener synthesis. nih.govsarthaks.commagritek.com

The reaction typically involves combining p-nitrobenzaldehyde with an excess of acetone. researchgate.net While the uncatalyzed reaction can occur, its rate and selectivity are often low. researchgate.net Therefore, various catalysts are employed to facilitate the transformation efficiently. The primary product is the desired aldol adduct, this compound, though side products from dehydration or further reactions can occur depending on the conditions. researchgate.net

Base-Catalyzed and Acid-Catalyzed Condensations in the Synthesis of this compound

The aldol reaction can be effectively catalyzed by both acids and bases. magritek.comazom.com

Base-Catalyzed Condensation: In a typical base-catalyzed mechanism, a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) deprotonates the α-carbon of acetone. azom.comncert.nic.inmnstate.edu This generates a nucleophilic enolate ion. The enolate then attacks the electrophilic carbonyl carbon of p-nitrobenzaldehyde. mnstate.eduyoutube.com Subsequent protonation of the resulting alkoxide intermediate by a protic solvent (like water or ethanol) yields the final product, this compound. youtube.com While this method is effective for promoting the reaction, using strong bases can sometimes lead to the formation of the α,β-unsaturated ketone, (E)-4-(4-nitrophenyl)but-3-en-2-one, through a subsequent dehydration step, which is often irreversible and drives the reaction to completion. researchgate.netyoutube.com Weaker bases like sodium carbonate have also been employed in similar aldol additions. labflow.com

Acid-Catalyzed Condensation: Under acid catalysis, the first step involves the protonation of the carbonyl oxygen of acetone, which enhances the acidity of its α-hydrogens. A weak base (like water or the conjugate base of the acid catalyst) then removes an α-proton to form an enol. This enol acts as the nucleophile. Concurrently, the acid catalyst protonates the carbonyl oxygen of p-nitrobenzaldehyde, increasing its electrophilicity. The enol then attacks the activated aldehyde, and a final deprotonation step regenerates the acid catalyst and yields the aldol product. Although acid catalysis is a general strategy for aldol reactions, specific examples detailing the use of classical mineral acids for the synthesis of this compound are not extensively documented in the reviewed literature, which tends to focus on organocatalytic methods. magritek.comazom.com

Asymmetric Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure forms of this compound is of significant interest, and this is primarily achieved through asymmetric organocatalysis.

Organocatalytic Asymmetric Aldol Reactions

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. In the context of the aldol reaction between acetone and p-nitrobenzaldehyde, amino acids and their derivatives have proven to be highly effective.

L-proline is a widely used and effective organocatalyst for the direct asymmetric aldol reaction. utahtech.edu Its pioneering use marked a significant advancement in the field. youtube.comlabflow.com The catalytic cycle is proposed to proceed through an enamine-based mechanism. nih.gov L-proline reacts with acetone to form a nucleophilic enamine intermediate. This enamine then attacks the p-nitrobenzaldehyde. The carboxylic acid group of the proline is believed to play a crucial role in activating the aldehyde through hydrogen bonding and facilitating the stereoselective C-C bond formation. nih.govnih.gov

The reaction has been successfully performed under various conditions, including in organic solvents like DMSO and neat acetone, or in aqueous systems. nih.govnih.govresearchgate.net The use of L-proline in neat acetone at room temperature can produce the desired aldol adduct with good yield and enantioselectivity. However, results can be influenced by factors such as the catalyst loading and reaction time. nih.gov Studies have also explored novel reaction media, such as using L-proline in conjunction with a surfactant in water, to create environmentally benign protocols. nih.govsarthaks.com

Table 1: L-Proline Catalyzed Aldol Reaction of p-Nitrobenzaldehyde and Acetone

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| L-Proline | Neat Acetone | RT | 48 | 6 | 70 | nih.gov |

| L-Proline | H₂O / CTAB | - | - | High | - | sarthaks.com |

| L-Proline | PEG-400 | RT | 24 | 82 | 92 | researchgate.net |

| L-Proline | DMSO | RT | 24 | 68 | 76 | researchgate.net |

ee = enantiomeric excess; RT = Room Temperature

To improve upon the catalytic efficiency and enantioselectivity of L-proline, numerous modified proline derivatives have been developed and studied. These modifications often involve altering the carboxylic acid group or the pyrrolidine (B122466) ring.

L-prolinamides, which are formed from L-proline and various amines, have been shown to be active catalysts. researchgate.netresearchgate.net For example, simple L-prolinamide (2-pyrrolidine-carboxamide) catalyzed the reaction of p-nitrobenzaldehyde in neat acetone to give the product in 80% yield with a 30% enantiomeric excess (ee). researchgate.net The catalytic performance can be enhanced by introducing functional groups capable of hydrogen bonding. L-prolinamides derived from α,β-hydroxyamines, which possess a terminal hydroxyl group, have demonstrated superior catalytic activity and enantioselectivity. researchgate.net This is attributed to the ability of the terminal hydroxyl group to form an additional hydrogen bond with the aldehyde substrate, which lowers the activation energy and enhances stereocontrol. researchgate.net One particularly effective catalyst, prepared from L-proline and (1S,2S)-diphenyl-2-aminoethanol, achieved a 93% ee when the reaction was conducted at -25°C. researchgate.netnih.gov

Dipeptide-based catalysts have also been explored. Those incorporating terminal hydroxyl groups, such as models derived from L-serine and L-threonine, generally provide higher enantioselectivities than analogous peptides without this functional group. researchgate.net Another class of modified catalysts includes conformationally restricted proline analogues like trans-4,5-methano-L-proline, which has shown superior performance over L-proline in certain asymmetric reactions. These findings highlight a key strategy in catalyst design: the introduction of additional hydrogen-bonding sites can significantly improve both the yield and the enantioselectivity of the aldol reaction. researchgate.netlabflow.com

Table 2: Asymmetric Aldol Reaction with Modified Proline Catalysts

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| L-Prolinamide | Neat Acetone | RT | 24 | 80 | 30 | researchgate.net |

| L-Prolinamide-N-phenyl | Neat Acetone | RT | 48 | 95 | 36 | researchgate.net |

| L-Prolinamide from (1S,2S)-diphenyl-2-aminoethanol | Neat Acetone | -25 | 48 | 66 | 93 | researchgate.netnih.gov |

| Dipeptide from L-Proline & L-Serine ester | Neat Acetone | RT | 72 | 80 | 50 | researchgate.net |

ee = enantiomeric excess; RT = Room Temperature

Metal-Complex Catalyzed Asymmetric Aldol Reactions

Metal-complex catalysis represents a powerful alternative to organocatalysis for the asymmetric aldol reaction. These systems typically involve a central metal ion coordinated to a chiral ligand. The metal acts as a Lewis acid to activate the aldehyde carbonyl group, while the chiral ligand environment dictates the stereochemical pathway of the reaction. This dual-activation approach can lead to high levels of activity and enantioselectivity under mild conditions.

Chiral Zinc(II) complexes have been successfully employed as catalysts that mimic the function of class-II aldolase (B8822740) enzymes, which utilize a zinc ion in their active site. In this context, complexes of Zn(II) with α-amino acid esters have proven effective for the aldol condensation of 4-nitrobenzaldehyde with acetone. oup.com These reactions proceed under mild and neutral conditions to yield this compound. oup.com

The catalytic system often involves mixing a zinc salt, such as Zn(NO₃)₂, with a chiral ligand like the ethyl ester of L-tyrosine (L-TyrOEt) in a solvent like methanol. oup.com The resulting homogeneous solution smoothly catalyzes the reaction. oup.com Studies have shown that the choice of metal ion is crucial, with Zn(II) being highly effective, whereas second-row transition metals were found to be inadequate. oup.com Furthermore, the reaction conditions, such as temperature, have a significant impact on the asymmetric induction. oup.com

Table 2: Effect of Temperature on the Zn(II)-(L-TyrOEt)₂ Catalyzed Aldol Reaction

| Entry | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | 30 | 24 | 42 | 40 |

| 2 | 40 | 24 | 55 | 36 |

| 3 | 50 | 24 | 60 | 25 |

Reaction Conditions: 4-nitrobenzaldehyde (0.5 mmol), acetone (5 ml), Zn(NO₃)₂ (0.1 mmol), L-TyrOEt (0.2 mmol), in Methanol (5 ml). Data sourced from a study on metal(II) complexes of α-amino acid esters. oup.com

The proposed mechanism involves the formation of a zinc enolate from acetone, which then attacks the aldehyde, activated by coordination to the same zinc center. The chirality of the amino acid ester ligand directs this attack to one face of the aldehyde, resulting in an enantiomerically enriched product. elsevierpure.commdpi.com

Lanthanide triflates, in combination with chiral ligands, are another class of effective catalysts for asymmetric aldol reactions. A notable example is the use of Yttrium triflate (Y(OTf)₃) with a chiral ligand derived from Salazin (a natural product) to catalyze the reaction between 4-nitrobenzaldehyde and acetone. mdpi.com

In this system, the reaction of 4-nitrobenzaldehyde and acetone was optimized by screening various rare-earth metal triflates and chiral Salazin-derived ligands. mdpi.com The combination of Y(OTf)₃ and the ligand Salazin-ⁱPr was found to be optimal, affording the desired product, (S)-4-hydroxy-4-(4-nitrophenyl)butan-2-one, in high yield and with excellent enantioselectivity. mdpi.com The reaction demonstrated high performance for various electron-deficient benzaldehydes. mdpi.com

Table 3: Y(OTf)₃-Salazin-Catalyzed Aldol Reaction of Various Aldehydes with Acetone

| Aldehyde | Product | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 4-nitrobenzaldehyde | 3a | 30 | 98 | 98 |

| 3-nitrobenzaldehyde | 3b | 48 | 72 | 90 |

| 2-nitrobenzaldehyde | 3c | 48 | 84 | 93 |

| 4-cyanobenzaldehyde | 3d | 30 | 93 | 91 |

Reaction Conditions: Aldehyde (0.2 mmol), Y(OTf)₃ (10 mol%), Salazin-ⁱPr (12 mol%), in acetone (2 mL) at 0 °C. Data sourced from a study on Y(OTf)₃-Salazin-catalyzed asymmetric aldol condensation. mdpi.com

The high efficiency of this catalytic system is attributed to the strong Lewis acidity of the Yttrium ion, which effectively activates the aldehyde, and the well-defined chiral pocket created by the Salazin ligand, which ensures high stereocontrol. mdpi.com

Chiral Auxiliary Approaches in the Synthesis of this compound

The chiral auxiliary approach is a classic and reliable strategy for asymmetric synthesis. wikipedia.org In this method, a chiral molecule (the auxiliary) is temporarily attached to one of the reactants, directing the stereochemical outcome of the subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

For the synthesis of this compound, a chiral auxiliary can be attached to the acetone component. While famous examples like Evans oxazolidinone auxiliaries are widely used for stereoselective aldol reactions to form new C-C bonds with reliable stereocontrol, specific applications for the target molecule have also been reported. chem-station.comwikipedia.org

For example, (S)-methyl prolinamide has been used as a chiral auxiliary in the aldol reaction between 4-nitrobenzaldehyde and acetone. researchgate.net The auxiliary is first condensed with acetone to form a chiral enamine. This enamine then reacts with 4-nitrobenzaldehyde. The bulky chiral framework of the prolinamide auxiliary blocks one face of the enamine, forcing the aldehyde to attack from the less sterically hindered face. This directed attack leads to the preferential formation of one enantiomer of the aldol product. After the reaction, hydrolysis removes the auxiliary, yielding the enantiomerically enriched (R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one with a reported yield of 63% and an enantiomeric excess (ee) of 55%. researchgate.net

Environmentally Benign Synthetic Protocols

The principles of green chemistry encourage the development of synthetic methods that reduce or eliminate the use of hazardous substances. In the context of synthesizing this compound, a key focus has been to replace volatile and toxic organic solvents with water, the most environmentally benign solvent.

Micellar Catalysis in Aqueous Media for this compound Synthesis

A significant challenge in using water as a solvent for organic reactions is the poor solubility of nonpolar reactants, such as 4-nitrobenzaldehyde. semanticscholar.orgscienceopen.com Micellar catalysis overcomes this issue by using surfactants to create microscopic, nonpolar environments within the bulk aqueous phase. semanticscholar.org

For the L-proline catalyzed aldol reaction between 4-nitrobenzaldehyde and acetone, the use of the cationic surfactant cetyl trimethyl ammonium bromide (CTAB) has been investigated. semanticscholar.orgscienceopen.com In water, CTAB molecules self-assemble into spherical micelles above a certain concentration (the critical micelle concentration). The hydrophobic interiors of these micelles serve to solubilize the organic substrate, 4-nitrobenzaldehyde, effectively creating a microreactor where the concentration of reactants is high. semanticscholar.org The L-proline catalyst and acetone are present in the aqueous phase and at the micelle-water interface. This system allows the reaction to proceed efficiently in water, completely eliminating the need for organic co-solvents. semanticscholar.orgscienceopen.com This approach not only provides a greener synthetic route but also can, in some cases, lead to different reaction mechanisms and selectivities compared to conventional organic solvents. semanticscholar.org

Solvent-Free and Supported Catalyst Systems

The quest for environmentally benign chemical processes has driven research towards minimizing or eliminating the use of volatile and often hazardous organic solvents. For the synthesis of this compound, this has manifested in two primary strategies: conducting the reaction under solvent-free conditions, typically using one of the reactants in excess as the reaction medium, and employing supported catalysts that can be easily separated from the reaction mixture.

Solvent-Free Systems using Organocatalysts

A notable advancement in the solvent-free synthesis of this compound involves the use of organocatalysts, particularly derivatives of the amino acid L-proline. These catalysts operate efficiently in neat acetone, which serves as both a reactant and the reaction medium. The direct aldol reaction is promoted, often with high yields and enantioselectivities.

Detailed research has shown that L-prolinamides, synthesized from L-proline and various amines, are effective catalysts for this transformation. In a key study, a range of L-prolinamides were tested in the direct aldol reaction of 4-nitrobenzaldehyde with neat acetone at room temperature. nih.gov It was discovered that even simple L-prolinamide could catalyze the reaction, affording the product in good yield. nih.gov Further investigations into the catalyst structure revealed that the nature of the amide substituent significantly influences the catalytic activity and the stereochemical outcome of the reaction.

For instance, secondary amides with N-aryl groups demonstrated moderate stereoselectivities. nih.gov A significant breakthrough was achieved with L-prolinamides derived from α,β-hydroxyamines. The terminal hydroxyl group in these catalysts is believed to form an additional hydrogen bond with the aldehyde substrate, leading to enhanced catalytic activity and higher enantioselectivity. nih.govpnas.org By optimizing the catalyst structure and reaction conditions, such as reducing the temperature to -25°C, the enantiomeric excess (ee) of the resulting this compound could be significantly increased. nih.gov

Below are interactive data tables summarizing the performance of various L-prolinamide catalysts in the solvent-free aldol condensation of 4-nitrobenzaldehyde and acetone.

Table 1: Performance of L-Prolinamide Catalysts in Solvent-Free Aldol Reaction nih.gov

| Catalyst (20 mol%) | Amine Moiety | Time (h) | Yield (%) | ee (%) |

| 2a | -NH₂ | 24 | 80 | 30 |

| 2g | -NH(p-tolyl) | 48 | 75 | 31 |

| 2h | -NH(p-anisyl) | 48 | 72 | 34 |

| 2j | -NH(p-Cl-phenyl) | 48 | 85 | 46 |

Table 2: Performance of L-Prolinamides with Terminal Hydroxyl Groups nih.gov

| Catalyst (20 mol%) | Amino Alcohol Moiety | Time (h) | Temp (°C) | Yield (%) | ee (%) |

| 3a | (S)-2-amino-2-phenylethanol | 24 | RT | 72 | 72 |

| 3g | (1S,2R)-2-amino-1,2-diphenylethanol | 24 | RT | 80 | 85 |

| 3h | (1S,2S)-2-amino-1,2-diphenylethanol | 24 | RT | 82 | 86 |

| 3h | (1S,2S)-2-amino-1,2-diphenylethanol | 48 | -25 | 66 | 93 |

Supported Catalyst Systems

The development of supported catalysts represents another significant stride towards sustainable synthesis. In this approach, the active catalytic species is immobilized on a solid support, which facilitates its separation from the reaction mixture and allows for its reuse. This methodology has been applied to the synthesis of this compound, with various materials being explored as supports.

One area of investigation involves the immobilization of organocatalysts, such as L-proline and its derivatives, onto solid matrices. For example, researchers have explored the use of mesoporous silica (B1680970) (SiO₂) as a support for amino acids to create acid-base bifunctional catalysts for the aldol condensation of 4-nitrobenzaldehyde and acetone. rsc.org The porous nature and high surface area of such materials can enhance catalytic activity.

Another approach involves the use of nanoparticles as catalyst supports. L-proline has been supported on gold nanoparticles to catalyze the aldol reaction. researchgate.net Furthermore, sol-gel materials based on tetraethylorthosilicate (TEOS) have been developed as host matrices for L-proline, sometimes in conjunction with magnetic iron oxide nanoparticles to create a magnetically separable catalyst. researchgate.net

In addition to supported organocatalysts, inorganic solid acids have also been employed. Acid-activated clays (B1170129), such as Montmorillonite K10, have shown catalytic activity in related aldol-type reactions, suggesting their potential applicability in the synthesis of this compound. nih.gov These materials are attractive due to their low cost, ready availability, and environmentally friendly nature. The reusability of such supported catalysts is a key advantage, with many systems demonstrating the ability to be recycled for multiple reaction runs with minimal loss of activity. mdpi.com

The performance of these supported systems is influenced by factors such as the nature of the support, the method of catalyst immobilization, the catalyst loading, and the reaction conditions. While detailed comparative data for the synthesis of this compound using a wide range of supported catalysts is still an area of active research, the existing studies highlight the significant potential of this approach to render the synthesis more economical and sustainable.

Reaction Pathways and Transformation Chemistry

Aldol Condensation and Dehydration Products

This compound is the aldol addition product formed from the reaction between 4-nitrobenzaldehyde and acetone. researchgate.net This reaction is a classic example of a crossed aldol reaction, where an enolizable ketone (acetone) reacts with a non-enolizable aldehyde (4-nitrobenzaldehyde) in the presence of a base or acid catalyst. brainly.commasterorganicchemistry.com The absence of α-hydrogens in 4-nitrobenzaldehyde prevents it from undergoing self-condensation, thus favoring the reaction with the enolate of acetone. masterorganicchemistry.com

The reaction proceeds via the formation of an enolate from acetone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. brainly.com Subsequent protonation of the resulting alkoxide yields the β-hydroxy ketone, this compound.

This aldol addition product can readily undergo dehydration, particularly with heating or under acidic or basic conditions, to yield the major condensation product, 4-(4-nitrophenyl)but-3-en-2-one (B1336856). researchgate.netlibretexts.org This elimination of a water molecule results in the formation of a more stable, conjugated α,β-unsaturated ketone. The dehydration process is facilitated by the acidity of the α-protons and the stability of the resulting conjugated system. libretexts.org

Step 2: Dehydration (Condensation) this compound → 4-(4-nitrophenyl)but-3-en-2-one + H₂O researchgate.netlibretexts.org

Various catalytic systems have been employed to optimize the synthesis of both the aldol addition and condensation products. These include simple base catalysis (e.g., sodium hydroxide), as well as more complex systems involving organocatalysts like L-proline and its derivatives, often in aqueous micellar media to enhance solubility and reaction rates. researchgate.netscienceopen.comnih.gov

Interactive Table: Catalysts and Conditions for Aldol Reaction of 4-Nitrobenzaldehyde and Acetone

| Catalyst/System | Product(s) | Key Observations |

| Sodium Hydroxide (10%) | 4-(4-nitrophenyl)but-3-en-2-one | Heating promotes dehydration to the condensation product. |

| L-proline / CTAB in water | This compound | Aims to eliminate organic solvents by using a surfactant (CTAB) in aqueous media. researchgate.netscienceopen.comsemanticscholar.org |

| L-prolinamides | This compound | Catalysts with terminal hydroxyl groups show higher enantioselectivities. nih.gov |

| Nickel Oxide Nanoparticles | 4-Hydroxy-4-(aryl)butan-2-ones | Heterogeneous catalyst showing high efficiency for aldol reactions. researchgate.net |

Solvolysis Reactions via Carbanion and Carbocation Intermediates

The reactivity of this compound can involve the formation of both carbanion and carbocation intermediates, depending on the reaction conditions.

Carbanion Intermediates: In the presence of a base, the most acidic protons are those α to the ketone carbonyl group. Deprotonation at this position generates a resonance-stabilized enolate, which is a carbanionic intermediate. siue.edulibretexts.org This enolate is the key intermediate in the reverse aldol reaction (retro-aldol), where the molecule can cleave back into 4-nitrobenzaldehyde and the enolate of acetone. The stability of the enolate is enhanced by the electron-withdrawing nature of the adjacent carbonyl group. libretexts.org The formation of this carbanion is a crucial step in base-catalyzed dehydration and other condensation reactions. siue.edu

Carbocation Intermediates: Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). sinica.edu.tw Departure of the water molecule generates a secondary carbocation at the benzylic position. The stability of this carbocation is significantly enhanced by two factors:

Resonance with the Phenyl Ring: The positive charge can be delocalized into the aromatic ring.

Influence of the Nitro Group: The strongly electron-withdrawing nitro group at the para position destabilizes the adjacent carbocation through an inductive effect. However, resonance delocalization into the ring is still a dominant stabilizing factor. slideshare.net

This carbocation intermediate can then undergo several reactions:

Elimination: Loss of a proton from the adjacent carbon (the α-carbon of the ketone) leads to the formation of the α,β-unsaturated ketone, 4-(4-nitrophenyl)but-3-en-2-one. This is the pathway for acid-catalyzed dehydration.

Nucleophilic Attack: The carbocation can be attacked by solvent molecules (solvolysis) or other nucleophiles present in the reaction mixture, leading to substitution products. sinica.edu.tw

The interplay between the formation of carbanion and carbocation intermediates dictates the reaction pathways available to this compound under different pH conditions.

Oxidation and Reduction of Functional Groups within the this compound Scaffold

The structure of this compound contains three reducible or oxidizable functional groups: a ketone, a secondary alcohol, and a nitro group.

Oxidation: The secondary hydroxyl group is susceptible to oxidation to a ketone. This would transform the molecule into 1-(4-nitrophenyl)butane-1,3-dione. Standard oxidizing agents for secondary alcohols, such as chromic acid derivatives (e.g., Jones reagent) or milder reagents like pyridinium (B92312) chlorochromate (PCC), could potentially achieve this transformation. However, the choice of oxidant must be made carefully to avoid cleavage of the C-C bond between the alcohol and the ketone, a common side reaction for β-hydroxy ketones.

Reduction: Selective reduction of the different functional groups is a key synthetic challenge.

Reduction of the Ketone: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This would yield 4-(4-nitrophenyl)butane-2,4-diol. The nitro group is generally stable to NaBH₄.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group (-NH₂) using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal/acid combinations (e.g., Sn/HCl or Fe/HCl). These conditions would likely also reduce the ketone group. Achieving selective reduction of the nitro group while preserving the ketone and alcohol functionalities requires careful selection of reagents. For example, transfer hydrogenation might offer a degree of selectivity.

Combined Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the nitro group simultaneously, yielding 4-(4-aminophenyl)butane-2,4-diol.

Interactive Table: Potential Oxidation and Reduction Products

| Starting Material | Reagent(s) | Functional Group(s) Affected | Major Product |

| This compound | PCC, Jones Reagent | Secondary Alcohol | 1-(4-Nitrophenyl)butane-1,3-dione |

| This compound | NaBH₄ | Ketone | 4-(4-Nitrophenyl)butane-2,4-diol |

| This compound | H₂, Pd/C or Sn/HCl | Nitro Group, Ketone | 4-(4-Aminophenyl)butan-2,4-diol |

| This compound | LiAlH₄ | Nitro Group, Ketone | 4-(4-Aminophenyl)butan-2,4-diol |

Nucleophilic Substitution Reactions

The hydroxyl group of this compound is a poor leaving group. For nucleophilic substitution to occur at the carbon bearing the hydroxyl group, it must first be converted into a better leaving group.

This can be achieved by:

Protonation under Acidic Conditions: As discussed in section 3.1.2, protonation of the hydroxyl group by an acid creates a good leaving group (H₂O), leading to the formation of a carbocation intermediate. This intermediate can then be attacked by a nucleophile. For example, reaction in the presence of a hydrohalic acid (like HBr or HCl) could lead to the formation of 4-halo-4-(4-nitrophenyl)butan-2-one. researchgate.net

Conversion to a Sulfonate Ester: The hydroxyl group can be reacted with a sulfonyl chloride, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base like pyridine. This converts the alcohol into a tosylate or mesylate, which are excellent leaving groups. The resulting sulfonate ester is now susceptible to attack by a wide range of nucleophiles (e.g., halides, cyanide, azide, etc.) in an Sₙ2 or Sₙ1 reaction, depending on the substrate and conditions.

The benzylic position of the molecule makes it relatively reactive towards both Sₙ1 (via the stabilized carbocation) and Sₙ2 (due to the activated position) pathways. The strong electron-withdrawing effect of the para-nitro group would disfavor the Sₙ1 pathway by destabilizing the carbocation but would activate the benzylic carbon towards nucleophilic attack in an Sₙ2 reaction.

Kinetic and Thermodynamic Studies of Reactions Involving this compound

The kinetics of the formation of this compound via the aldol reaction of 4-nitrobenzaldehyde and acetone have been investigated under various catalytic conditions. researchgate.net Studies using organocatalysts, such as proline derivatives, have shown that the reaction rate and enantioselectivity are highly dependent on the catalyst structure and the reaction medium. nih.govresearchgate.net For instance, the presence of an acidic proton on the catalyst and the ability to form hydrogen bonds are critical for both reactivity and stereoselectivity. nih.gov

Kinetic analyses, often performed using NMR spectroscopy, track the conversion of the starting materials to the aldol product over time. researchgate.net These studies help elucidate the reaction mechanism and identify the rate-determining step. In some biocatalytic systems, it has been suggested that steps other than hydride transfer, such as iminium ion formation or product release, can be rate-limiting. researchgate.net

Investigation of Intermolecular and Supramolecular Interactions

The structure of this compound allows for several types of intermolecular and supramolecular interactions that can influence its physical properties and crystal packing.

Hydrogen Bonding: The molecule possesses both a hydroxyl group (a hydrogen bond donor) and a ketone carbonyl group (a hydrogen bond acceptor). This allows for the formation of strong intermolecular hydrogen bonds, connecting molecules into chains or more complex networks in the solid state. It is also possible for an intramolecular hydrogen bond to form between the hydroxyl proton and the ketone oxygen, creating a six-membered ring-like conformation. nih.gov

π-π Stacking: The presence of the electron-deficient nitrophenyl ring can lead to π-π stacking interactions with other aromatic rings in adjacent molecules. These interactions are a significant force in organizing the molecules in a crystal lattice.

Dipole-Dipole Interactions: The polar nitro group and carbonyl group create significant molecular dipoles, leading to dipole-dipole interactions that further stabilize the crystal structure.

These non-covalent interactions are crucial in the context of crystal engineering and in understanding the behavior of the compound in different environments. Furthermore, in asymmetric catalysis, the enantioselectivity of the formation of chiral this compound is directed by the precise non-covalent interactions (primarily hydrogen bonding) within the transition state, which involves the substrate, the catalyst, and the enamine intermediate. nih.gov

Interactions with Ionic Liquids and Other Catalysts

The synthesis of this compound, typically via an aldol reaction between 4-nitrobenzaldehyde and acetone, is a focal point of research into its chemical reactivity. This reaction is often facilitated by various catalysts, including ionic liquids (ILs), which can act as both solvents and catalysts, offering benefits such as improved reaction rates and easier product separation.

Research has demonstrated the effectiveness of functionalized ionic liquids in the aldol condensation to produce related compounds. For instance, quaternary ammonium and tetrabutylphosphonium (B1682233) ILs have been successfully employed, with microwave irradiation further enhancing reaction efficiency. researchgate.net The ionic nature of ILs allows for excellent coupling with microwave energy, leading to rapid and uniform heating. researchgate.net In some cases, the use of surfactants like cetyl trimethyl ammonium bromide (CTAB) in aqueous micellar solutions provides a green alternative to organic solvents, creating a microenvironment that solubilizes the reactants and facilitates the L-proline catalyzed aldol reaction. sigmaaldrich.com

L-proline and its derivatives are prominent organocatalysts for the synthesis of this compound. The proposed mechanism involves the formation of an enamine intermediate from the reaction of proline with acetone. nih.gov This is followed by a nucleophilic attack on the aldehyde. The stereoselectivity of the reaction is often controlled by the hydrogen-bonding interactions between the carboxylic group of the proline catalyst and the reactants. researchgate.net L-prolinamides, derived from L-proline and various amines, have also been shown to be effective catalysts, with their catalytic activity and the resulting enantioselectivity being influenced by the acidity of the amide N-H group. researchgate.net

Metal complexes have also been explored as catalysts. For example, zinc(II) complexes of α-amino acid esters have been shown to catalyze the aldol condensation under mild and neutral conditions, yielding this compound. nih.gov The choice of metal and ligand can influence the reaction's efficiency and stereoselectivity.

Table 1: Catalytic Systems for the Synthesis of this compound This table is interactive. Users can sort and filter the data.

| Catalyst System | Reactants | Solvent/Medium | Key Findings | Reference |

|---|---|---|---|---|

| L-prolinamides | 4-nitrobenzaldehyde, acetone | Neat acetone | Moderate enantioselectivities (up to 46% ee). Enantioselectivity increases with amide N-H acidity. | researchgate.net |

| L-proline | 4-nitrobenzaldehyde, acetone | Aqueous micellar solution (CTAB) | Environmentally friendly approach, avoiding organic solvents. | sigmaaldrich.com |

| Proline | 4-nitrobenzaldehyde, acetone | Acetone | DFT study confirmed iminium-enamine mechanism and identified new intermediates and transition states. | nih.gov |

| Zinc(II) complexes of α-amino acid esters | p-nitrobenzaldehyde, acetone | Methanol | Effective catalysis under mild, neutral conditions. | nih.gov |

| Functionalized Ionic Liquids | Aromatic aldehydes, acetone | Water or Ethanol | Microwave irradiation significantly enhances reaction rates. ILs can be recycled. | researchgate.net |

Hydrogen Bonding Networks

The presence of a hydroxyl group (a hydrogen bond donor) and both a carbonyl and a nitro group (hydrogen bond acceptors) in the structure of this compound allows for the formation of intricate hydrogen bonding networks. These non-covalent interactions play a crucial role in the molecule's solid-state structure and can influence its physical properties and behavior in solution.

According to computational analysis from PubChem, the molecule has one hydrogen bond donor and four hydrogen bond acceptor sites. nih.govnih.gov This high number of acceptor sites, which includes the oxygen atoms of the hydroxyl, carbonyl, and nitro groups, suggests a high potential for forming a complex and stable hydrogen-bonded structure.

Spectroscopic data can also provide evidence of hydrogen bonding. The 1H-NMR spectrum of this compound shows a broad singlet for the hydroxyl proton, which is characteristic of a proton involved in hydrogen bonding and chemical exchange. The exact chemical shift of this proton can be sensitive to concentration and solvent, further indicating its participation in intermolecular interactions.

In the context of its catalytic synthesis, hydrogen bonding is a key factor in the mechanism of stereoselective induction. For instance, in proline-catalyzed reactions, the transition state is stabilized by a hydrogen bond between the carboxylic acid of the catalyst and the carbonyl group of the aldehyde, which helps to control the facial selectivity of the nucleophilic attack. researchgate.net

Table 2: Hydrogen Bonding Properties of this compound This table is interactive. Users can sort and filter the data.

| Property | Value/Observation | Method | Reference |

|---|---|---|---|

| Hydrogen Bond Donor Count | 1 | Computed | nih.govnih.gov |

| Hydrogen Bond Acceptor Count | 4 | Computed | nih.govnih.gov |

| Intermolecular Hydrogen Bonding | O-H···O bonds form chains (by analogy to 4-(4-hydroxyphenyl)butan-2-one) | X-ray Crystallography (of analog) | |

| 1H-NMR Hydroxyl Proton | Broad singlet, indicative of hydrogen bonding | 1H-NMR Spectroscopy | |

| Role in Catalysis | Stabilizes transition state via H-bonding between catalyst and substrate | Mechanistic Studies/DFT | nih.govresearchgate.net |

Stereochemical Control and Enantioselectivity in Transformations of 4 Hydroxy 4 4 Nitrophenyl Butan 2 One

Origin and Factors Influencing Enantiomeric Excess in Catalytic Reactions

The enantiomeric excess (ee) in the synthesis of 4-hydroxy-4-(4-nitrophenyl)butan-2-one is primarily dictated by the chiral catalyst employed and the reaction conditions. Both organocatalysts and metal-based catalysts have been successfully utilized.

Catalytic Systems:

Organocatalysis: L-proline and its derivatives are common organocatalysts for this transformation. semanticscholar.orgscienceopen.com The proposed mechanism involves the formation of a chiral enamine intermediate between proline and acetone (B3395972), which then attacks the 4-nitrobenzaldehyde (B150856) in a stereocontrolled manner. To overcome the poor solubility of the aldehyde in aqueous media without using organic solvents, surfactants like cetyl trimethyl ammonium (B1175870) bromide (CTAB) have been used to create a micellar system, facilitating the reaction. semanticscholar.orgscienceopen.com Additionally, pyrrolidine-based catalysts, either attached to a solid support like a poly[(ethylene glycol) methacrylate] (PEGMA) resin or hosted within a protein scaffold like streptavidin, have been shown to be effective. researchgate.netmdpi.com

Metal-Based Catalysis: Metal(II) complexes of α-amino acid esters have been demonstrated to catalyze the aldol (B89426) condensation under mild, neutral conditions. oup.com A particularly effective system was found to be a zinc(II) complex with tyrosine ethyl ester, Zn(II)-(TyrOEt)₂, in methanol. oup.com The chiral environment created by the ligand coordinated to the metal center is responsible for inducing asymmetry in the product. oup.com

Factors Influencing Enantioselectivity:

Catalyst Structure: The specific chiral catalyst is the most crucial factor. For metal complexes, both the metal ion and the chiral ligand play a role. For instance, zinc(II) complexes were found to be more effective than those of second-row transition metals for this reaction. oup.com In organocatalysis, the structure of the amine and its environment, such as being part of a larger protein assembly, can significantly influence enantioselectivity. researchgate.net

Temperature: Reaction temperature has a notable impact on asymmetric induction. For the Zn(II)-(TyrOEt)₂ system, conducting the reaction at 30–40 °C was found to be favorable for achieving higher enantiomeric excess. oup.com

Reaction Time: Optimal reaction times are necessary to balance conversion and enantioselectivity. A 24-hour period was shown to be effective for the zinc-catalyzed reaction. oup.comlookchem.com

Solvent: The choice of solvent can influence catalyst activity and stereochemical outcome. Methanol was used as the solvent for the effective zinc-tyrosine ethyl ester catalyst system. oup.com The use of aqueous micellar solutions represents an environmentally friendly approach that also enables the reaction to proceed efficiently. semanticscholar.orgscienceopen.com

Table 1: Examples of Catalytic Systems for Enantioselective Synthesis of this compound

| Catalyst System | Conditions | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Zn(NO₃)₂-(L-TyrOEt)₂ | Methanol, 30-40 °C, 24 h | Qualitatively enantiomeric excess product with minus sign of optical rotation | oup.com |

| L-Proline / CTAB | Aqueous micellar solution | Asymmetric aldol reaction reported | semanticscholar.orgscienceopen.com |

| C₁₇H₃₁N₅O₂Zn | Water, 30 °C, 24 h | Optical yield given as %ee | lookchem.com |

| l-3 (proline-derived amidoamine) | Acetone, ambient temp., 20 h | 82% ee for the catalyst, low ee for the product | rsc.org |

Methodologies for Enantiomeric Excess Determination (e.g., Chiral HPLC)

Determining the enantiomeric excess of this compound is essential for evaluating the success of an asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. uma.es

Chiral HPLC: This technique involves separating the enantiomers on a chiral stationary phase (CSP). The differential interaction of the (R) and (S) enantiomers with the CSP leads to different retention times, allowing for their separation and quantification. uma.es The peak areas in the resulting chromatogram are integrated to calculate the ratio of the enantiomers and thus the enantiomeric excess. UV-Vis detectors are typically used for detection. uma.esresearchgate.net

Specific conditions reported for the analysis of this compound and related compounds include the use of polysaccharide-based chiral columns. For instance, a Chiralpak AD-H column with a mobile phase of isopropanol (B130326) in hexane (B92381) is effective for separating the enantiomers. researchgate.net

Other Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral shift reagents (e.g., Eu(tfc)₃) with ¹H-NMR can, in principle, be used to determine ee. oup.com These reagents form diastereomeric complexes with the enantiomers, which may result in separate signals in the NMR spectrum. However, for this compound, attempts to obtain definite values with this method have been reported as unsuccessful. oup.com

Chiroptical Methods: Techniques like Circular Dichroism (CD) are powerful for analyzing chiral molecules. acs.org Exciton-Coupled Circular Dichroism (ECCD), where a chiral analyte is bound to a receptor containing chromophores, can generate distinct CD signals for each enantiomer, allowing for ee determination. acs.org While not specifically detailed for this compound, these methods offer a rapid alternative to chromatography, especially for high-throughput screening. acs.orgbohrium.com

Optical Rotation: Measurement of the specific optical rotation using a polarimeter can provide a qualitative or quantitative measure of enantiomeric purity, provided the specific rotation of the enantiomerically pure substance is known. rsc.org

Table 2: Reported Chiral HPLC Conditions for ee Determination

| Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|

| Chiralpak AD-H | iPrOH/n-hexane (5/95) | 0.5 mL/min | λ = 254 nm | researchgate.net |

| Daicel Chiralpak AS-H | i-PrOH/hexanes (7.5%) | 1.0 mL/min | UV at 210 nm | rsc.org |

Absolute Configuration Assignment of Chiral Centers in this compound and its Derivatives

Assigning the absolute configuration—(R) or (S)—to the stereocenter at C4 is critical for understanding and reporting the outcome of an enantioselective reaction. Several methods are used to establish this configuration.

Correlation with Chiral Catalysts: The stereochemistry of the product can often be predicted based on the known stereochemistry of the catalyst and the established mechanism of the reaction. For example, in aldol reactions catalyzed by the natural amino acid L-proline (which has an (S) configuration), the major product is typically the (S)-enantiomer of the aldol adduct. rsc.org This prediction provides a preliminary assignment.

Optical Rotation: The sign of the specific optical rotation ([α]D) is a key physical property. By comparing the experimentally measured sign of rotation with literature values for known enantiomers, the absolute configuration can be assigned. For instance, it was noted that the use of an L-proline-derived catalyst preferentially generated the aldol adduct with a negative sign of optical rotation, corresponding to the (S)-configuration. rsc.org

Chiral HPLC: Confirmation of the absolute configuration can be achieved by chiral HPLC analysis. If an authentic, enantiomerically pure standard is available, the sample can be co-injected with the standard. The enantiomer that shows an increase in peak area corresponds to the configuration of the standard. Alternatively, the elution order of enantiomers on certain chiral columns is often predictable.

X-ray Crystallography: Unambiguous determination of the absolute configuration can be achieved through single-crystal X-ray diffraction analysis, especially if a suitable crystalline derivative can be formed. rsc.org This method provides a definitive three-dimensional structure of the molecule.

Exciton-Coupled Circular Dichroism (ECCD): This chiroptical technique can also be used for absolute configuration assignment. The sign of the bisignate Cotton effect curve in an ECCD spectrum is directly related to the helicity of the interacting chromophores, which in turn depends on the absolute configuration of the chiral analyte. acs.org

The compound is cataloged with specific configurations, such as (4R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one and (4S)-4-hydroxy-4-(4-nitrophenyl)butan-2-one, confirming that these enantiomers have been resolved and their configurations assigned. nih.govchemspider.comchemspider.com

Diastereoselective Synthesis Approaches

While this compound itself possesses only one chiral center, its derivatives can contain multiple stereocenters. The synthesis of such derivatives requires control over diastereoselectivity, meaning the preferential formation of one diastereomer over others. This is particularly relevant in aldol reactions where a chiral ketone or an aldehyde with an existing stereocenter is used.

The stereochemical outcome of aldol reactions can often be predicted using the Zimmerman-Traxler model. harvard.edu This model proposes a six-membered, chair-like transition state involving the metal enolate and the aldehyde. The geometry of the enolate ((E) or (Z)) dictates the relative stereochemistry (anti or syn) of the resulting aldol product. harvard.edu

(Z)-enolates generally lead to syn -diastereomers.

(E)-enolates generally lead to anti -diastereomers.

To achieve high diastereoselectivity in the synthesis of derivatives, chiral auxiliaries are often employed. These are chiral molecules that are temporarily incorporated into one of the reactants to direct the stereochemical course of the reaction. After the reaction, the auxiliary can be removed. The Evans' oxazolidinone auxiliaries are a classic example used to achieve highly diastereoselective aldol additions. harvard.edu

A relevant example is the aldol reaction between a ketone with an α-stereocenter (like cyclohexanone) and 4-nitrobenzaldehyde. This reaction generates a product with two adjacent chiral centers, and the reaction can be controlled to favor either the syn or anti diastereomer. Research has shown that such reactions can yield high diastereomeric ratios (dr), for example, an anti/syn ratio of 90:10, demonstrating effective diastereoselective control. researchgate.net

Table 3: Example of a Diastereoselective Aldol Reaction to a Derivative

| Reactants | Product | Reported Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| Cyclohexanone + 4-Nitrobenzaldehyde | (R)-2-((S)-hydroxy(4-nitrophenyl)methyl)cyclohexanone | 90:10 (anti/syn) | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-nitrobenzaldehyde |

| Acetone |

| (S)-4-Hydroxy-4-(4-nitrophenyl)butan-2-one |

| (R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one |

| (4R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one |

| (4S)-4-hydroxy-4-(4-nitrophenyl)butan-2-one |

| L-proline |

| Tyrosine ethyl ester |

| Cetyl trimethyl ammonium bromide (CTAB) |

| 4-(4-nitrophenyl)-3-buten-2-one |

| (R)-2-((S)-hydroxy(4-nitrophenyl)methyl)cyclohexanone |

| Cyclohexanone |

| Evans' oxazolidinones |

Computational and Spectroscopic Investigations of 4 Hydroxy 4 4 Nitrophenyl Butan 2 One

Quantum Mechanical Studies (e.g., DFT, B3LYP, HF levels of theory)

Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the properties of organic molecules. core.ac.uk Methods like B3LYP (Becke's three-parameter exchange function combined with the Lee–Yang–Parr correlation functional) and Hartree-Fock (HF) are frequently used to calculate molecular structures, energies, and spectroscopic properties with a good balance of accuracy and computational cost. core.ac.uk For complex chiral molecules, these computational approaches allow for the prediction of properties that are difficult or impossible to determine through experimentation alone. ulster.ac.uk

Computational chemistry provides profound insights into reaction mechanisms by allowing for the characterization of transition states and the calculation of associated energy barriers. The formation of 4-hydroxy-4-(4-nitrophenyl)butan-2-one, typically via an aldol (B89426) reaction, involves complex bond-forming steps that can be modeled to understand reaction kinetics and feasibility.

Detailed energy calculations can be performed for reactants, intermediates, transition states, and products. For instance, in studies of structurally similar molecules like 4-(4-hydroxyphenyl)butan-2-one (Raspberry Ketone), advanced computational approaches have been used to determine thermodynamic properties such as the enthalpy of formation. nih.govnih.gov These calculations often involve geometry optimization followed by single-point energy calculations at a higher level of theory to achieve "chemical accuracy," typically within 5 kJ/mol of experimental values. nih.govnih.gov Such analyses provide a quantitative understanding of the energy landscape of the reaction, revealing the most likely pathways and the stability of the products.

In asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule, computational models are vital for understanding the origins of enantioselectivity. For chiral molecules like this compound, theoretical calculations can elucidate why one enantiomer is formed preferentially over the other.

By modeling the transition states leading to the (R) and (S) enantiomers, chemists can calculate the respective activation energies. A lower energy barrier for one pathway indicates that it is kinetically favored, leading to a higher yield of the corresponding enantiomer. This approach has been successfully applied in numerous systems to rationalize and predict the outcomes of stereoselective reactions. The efficiency of Time-Dependent Density Functional Theory (TDDFT) allows for the simulation of spectra for different isomers, which can then be compared to experimental results to confirm stereochemical assignments. ulster.ac.uk

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. nih.gov The combination of experimental ECD measurements with theoretical predictions from TDDFT calculations provides a reliable method for stereochemical assignment. nih.govacs.org

A detailed study on the closely related isomer, (R)-4-hydroxy-4-(2-nitrophenyl)butan-2-one, demonstrates this synergy. ustc.edu.cn The computational process involves several key steps:

A conformational search to identify all low-energy structures of the molecule.

Geometry optimization of these conformers using a DFT method (e.g., B3LYP/6-31G(d)). ulster.ac.uk

Calculation of the excitation energies and rotational strengths for each conformer using TDDFT. faccts.de

Generation of a final, Boltzmann-averaged spectrum by weighting the contribution of each conformer based on its relative energy. ulster.ac.uk

In the study of the 2-nitro isomer, the experimental ECD spectrum showed two negative Cotton effects (at 336 and 280 nm) and two positive ones (at 305 and 250 nm). ustc.edu.cn The TDDFT-calculated spectrum successfully reproduced these features, with predicted negative bands at 328 and 278 nm and positive bands at 295 and 254 nm. ustc.edu.cn This strong agreement between the experimental and computed spectra allowed for the unambiguous assignment of the molecule's absolute configuration. ustc.edu.cn Such studies underscore the sensitivity of ECD spectra to molecular geometry and the accuracy of modern computational methods in predicting these chiroptical properties.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, providing insight into the electronic properties and reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap is a crucial descriptor of chemical reactivity and stability. nih.gov A smaller gap generally implies higher reactivity. nih.gov In a related molecule, 4-(4-hydroxyphenyl)butan-2-one, the HOMO-LUMO gap was calculated to be approximately 7.8 eV in an aqueous environment, suggesting moderate chemical reactivity. nih.govnih.gov Analysis of the distribution of these orbitals reveals likely sites for chemical attack. For this compound, the electron-withdrawing nature of the 4-nitrophenyl group is expected to significantly influence the electronic properties. Computational analysis can reveal a propensity for nucleophilic attack at the carbonyl carbon and electrophilic interactions with the aromatic ring, consistent with established reactivity patterns. nih.govnih.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are fundamental to the structural confirmation of newly synthesized chemical compounds. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating its molecular structure in solution.

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. The spectra for this compound exhibit characteristic signals that confirm its structure.

¹H NMR: The proton NMR spectrum typically shows several distinct signals. A singlet appears around 2.17-2.20 ppm, corresponding to the three protons of the methyl group (CH₃) of the ketone. The two methylene (B1212753) protons (CH₂) adjacent to the chiral center are diastereotopic and appear as a multiplet or a doublet of doublets around 2.78-2.85 ppm. nih.gov The methine proton (CH) attached to the hydroxyl-bearing carbon gives a signal around 5.10-5.24 ppm. The aromatic protons of the 4-nitrophenyl group appear as two distinct doublets in the downfield region, typically around 7.52 ppm and 8.17 ppm, characteristic of a para-substituted benzene (B151609) ring. A broad singlet for the hydroxyl proton (OH) is also observed.

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the ketone is highly deshielded, appearing at approximately 208.4 ppm. The methyl carbon signal is found at about 30.6 ppm. The methylene carbon and the hydroxyl-bearing methine carbon appear at around 51.5 ppm and 68.5 ppm, respectively. The aromatic carbons show signals in the range of 123.6 to 150.0 ppm, with the carbon attached to the nitro group being the most downfield in this group.

Table 1: NMR Spectroscopic Data for this compound

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| C(O)CH₃ | 2.17 - 2.20 (s, 3H) | 30.6 |

| CH₂ | 2.78 - 2.85 (m, 2H) | 51.5 |

| CH(OH) | 5.10 - 5.24 (m, 1H) | 68.5 |

| C=O | - | 208.4 |

| Aromatic CH (ortho to NO₂) | 8.17 (d, 2H) | 123.7 |

| Aromatic CH (meta to NO₂) | 7.52 (d, 2H) | 126.4 |

| Aromatic C-NO₂ | - | 147.4 |

| Aromatic C-CH(OH) | - | 150.0 |

Data compiled from references nih.gov. Note: Specific shifts and multiplicities can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. While specific experimental spectra for this compound were not available in the consulted literature, the expected characteristic absorption bands can be predicted based on its molecular structure. The key functional groups are a hydroxyl group (-OH), a ketone carbonyl group (C=O), a nitro group (-NO₂), and a para-substituted aromatic ring.

The IR spectrum would be expected to show a broad absorption band for the O-H stretch of the alcohol, typically in the region of 3500-3200 cm⁻¹. The C=O stretch of the ketone is expected to produce a strong, sharp peak around 1715 cm⁻¹. The nitro group has two characteristic stretching vibrations: a symmetric stretch usually appearing around 1350-1300 cm⁻¹ and an asymmetric stretch near 1550-1500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring would appear in the 1600-1450 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 (broad) |

| Ketone (C=O) | C=O Stretch | ~1715 (strong, sharp) |

| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1500 |

| Nitro (-NO₂) | Symmetric Stretch | 1350 - 1300 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

Mass Spectrometry (HRMS, ESI-MS)

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental formula. Electrospray ionization (ESI) is a soft ionization technique particularly suitable for polar molecules like this compound, often yielding the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Studies on related nitrophenols show they are readily analyzed by ESI-MS, typically detecting the deprotonated anion in negative ion mode. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the m/z value, which can be used to confirm the elemental composition of the molecule. The theoretical exact mass of this compound can be calculated from its molecular formula, C₁₀H₁₁NO₄. nih.gov An experimental HRMS measurement would be expected to yield a value that matches this calculated mass to within a few parts per million (ppm), confirming the compound's identity.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Molecular Formula | Ion Species | Calculated Exact Mass (Da) |

| C₁₀H₁₁NO₄ | [M] | 209.06881 |

| C₁₀H₁₂NO₄⁺ | [M+H]⁺ | 210.07609 |

| C₁₀H₁₀NO₄⁻ | [M-H]⁻ | 208.06153 |

X-ray Crystallographic Analysis of this compound and Related Structures

As of this writing, a definitive crystal structure for this compound has not been reported in the surveyed literature. However, analysis of closely related compounds, as permitted by the section scope, can provide significant insight into the likely molecular geometry and intermolecular interactions.

To understand the likely conformation of the title compound, the structure of 4-(4-hydroxyphenyl)butan-2-one, also known as Raspberry Ketone, serves as a valuable analogue. ulster.ac.uknih.gov Computational studies on Raspberry Ketone reveal that its most stable conformer is asymmetrical. nih.gov A key feature is the dihedral angle between the plane of the phenyl ring and the butan-2-one side chain. For Raspberry Ketone, the phenyl ring is significantly inclined at an angle of 75.9° from the planar butan-2-one substituent. nih.gov This non-planar arrangement is a result of optimizing the molecule's steric and electronic properties. It is highly probable that this compound adopts a similarly twisted conformation, as the substitution of a hydroxyl group with a nitro group at the para-position would not be expected to fundamentally alter this rotational preference.

The solid-state packing of a crystal is governed by intermolecular forces. In the related structure of Raspberry Ketone, molecules are linked by intermolecular O-H···O hydrogen bonds, where the hydroxyl group of one molecule donates a hydrogen to the carbonyl oxygen of an adjacent molecule, forming chains.

For this compound, the packing would be influenced by the presence of the strongly electron-withdrawing and hydrogen-bond-accepting nitro group. The molecule possesses both a hydrogen bond donor (the hydroxyl group) and two strong acceptors (the carbonyl oxygen and the oxygens of the nitro group). This would likely lead to a robust network of intermolecular hydrogen bonds. General studies of crystal structures containing nitrophenyl groups show a tendency for these molecules to arrange into chains or layers. acs.orguned.es These arrangements are often stabilized by interactions involving the nitro group, such as C-H···O(nitro) or O-H···O(nitro) hydrogen bonds. acs.orgmdpi.com Therefore, it is predicted that the crystal packing of this compound would be dominated by hydrogen bonds between the hydroxyl group of one molecule and the nitro group of a neighboring molecule, a common and stabilizing interaction in such crystals. acs.orgnih.gov

Applications and Derivatization of 4 Hydroxy 4 4 Nitrophenyl Butan 2 One in Synthetic Chemistry

Role as a Key Intermediate in Complex Organic Molecule Synthesis

4-Hydroxy-4-(4-nitrophenyl)butan-2-one serves as a pivotal intermediate in organic synthesis, primarily owing to its formation through the aldol (B89426) reaction, a fundamental method for carbon-carbon bond formation. The most common synthesis involves the reaction of 4-nitrobenzaldehyde (B150856) with acetone (B3395972). semanticscholar.orgresearchgate.net This reaction connects two smaller, readily available molecules into a more complex structure containing multiple functional groups.

The strategic importance of this compound lies in the reactivity of its functional groups:

Hydroxyl and Ketone Groups: These groups allow for a wide range of subsequent transformations, such as dehydration to form an α,β-unsaturated ketone, reduction of the ketone to a secondary alcohol, or oxidation of the hydroxyl group.

Nitro Group: The aromatic nitro group is a versatile functional handle. It can be readily reduced to an amino group, which can then be diazotized to introduce a variety of other substituents (e.g., halogens, hydroxyl, cyano groups) via Sandmeyer-type reactions. This amine can also participate in amide bond formation or other nucleophilic reactions.

The compound's role as an intermediate is highlighted in studies where it is the direct product of organocatalyzed aldol additions. For instance, L-proline has been effectively used as a catalyst for its synthesis, often in environmentally benign solvent systems like aqueous micellar media. semanticscholar.orgscienceopen.com Furthermore, protein-based organocatalytic systems, such as those utilizing streptavidin, have been developed to produce this aldol adduct, demonstrating its significance in biocatalytic research. researchgate.net The product of this reaction is a classic example of an aldol adduct, which is a foundational structure for building more complex molecular frameworks. researchgate.net

Synthesis of Related Compounds and Derivatives

The structural framework of this compound allows for the synthesis of a variety of related compounds and derivatives. These syntheses can be approached in two primary ways: by modifying the initial synthetic reaction or by performing subsequent chemical transformations on the parent molecule.

One common modification involves altering the starting materials of the aldol reaction. Using a different aromatic aldehyde or a different ketone leads to a diverse array of β-hydroxy ketones. An example is the synthesis of the positional isomer, 4-hydroxy-4-(2-nitrophenyl)butan-2-one, which is formed from 2-nitrobenzaldehyde.

Further derivatization can be achieved by targeting the functional groups of this compound. A significant derivative is 4-(4-hydroxyphenyl)butan-2-one, commonly known as Raspberry Ketone. google.com While not synthesized directly from the nitro-compound in a single step, the nitro-analogue represents a potential synthetic precursor where the nitro group is reduced to an amine, converted to a diazonium salt, and then hydrolyzed to a hydroxyl group.

The table below summarizes some related compounds and derivatives, showcasing the structural diversity that can be achieved.

| Compound Name | CAS Number | Molecular Formula | Relationship to Parent Compound |

| This compound | 57548-40-0 | C₁₀H₁₁NO₄ | Parent Compound |

| 4-Hydroxy-4-(2-nitrophenyl)butan-2-one | 17418-09-6 | C₁₀H₁₁NO₄ | Positional Isomer |

| 4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone) | 5471-51-2 | C₁₀H₁₂O₂ | Derivative (NO₂ replaced by OH) |

| (S)-4-Hydroxy-4-(4-nitrophenyl)butan-2-one | 129439-53-4 | C₁₀H₁₁NO₄ | Enantiomer |

| (R)-4-Hydroxy-4-(4-nitrophenyl)butan-2-one | 340658-96-4 | C₁₀H₁₁NO₄ | Enantiomer |

This table is generated based on available data and is for illustrative purposes.

Utilization as a Chiral Building Block

The synthesis of this compound via the aldol reaction creates a stereogenic center at the C4 position, where the hydroxyl group is attached. This opens the possibility of producing enantiomerically enriched or pure forms of the molecule, which can then serve as valuable chiral building blocks for the asymmetric synthesis of complex target molecules, such as pharmaceuticals.

The development of asymmetric organocatalysis has been instrumental in accessing specific enantiomers of this compound. Chiral catalysts, most notably the amino acid L-proline and its derivatives, are frequently employed to control the stereochemical outcome of the aldol reaction between 4-nitrobenzaldehyde and acetone. semanticscholar.orgscienceopen.com These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

Research has demonstrated the successful synthesis of both the (S) and (R) enantiomers. For example, the use of a specific chiral amidoamine catalyst derived from L-proline has been shown to produce (S)-4-hydroxy-4-(4-nitrophenyl)butan-2-one, although in some reported cases with low enantiomeric excess. rsc.org Other studies focus on obtaining the (R)-enantiomer. researchgate.net The ability to selectively synthesize either enantiomer is crucial as it allows access to different families of chiral downstream products.

The table below presents findings from research on the enantioselective synthesis of this compound.

| Enantiomer | Catalyst Used | Key Finding | Reference |

| (S)-form | Chiral amidoamine (L-proline derivative) | Preferential formation of the (S)-enantiomer was observed. | rsc.org |

| (R)-form | Not specified in abstract | Synthesis of (R)-4-hydroxy-4-(nitrophenyl)butan-2-one reported. | researchgate.net |

| Not specified | L-proline | Used as a catalyst in aqueous micellar media for asymmetric aldol reaction. | semanticscholar.orgscienceopen.com |

| Not specified | Streptavidin-hosted organocatalyst | A protein-based system was created to catalyze the aldol addition. | researchgate.net |

This table summarizes key research findings and is not exhaustive.

Once obtained in an enantiomerically pure form, this chiral building block can be incorporated into larger molecules, transferring its stereochemical information to the final product. The hydroxyl and ketone functionalities provide convenient points for further elaboration without disturbing the established stereocenter.

Advanced Catalytic Systems and Their Interaction with 4 Hydroxy 4 4 Nitrophenyl Butan 2 One

Heterogeneous Catalysis

Heterogeneous catalysts are crucial in organic synthesis due to their ease of separation and recyclability. In the context of producing 4-Hydroxy-4-(4-nitrophenyl)butan-2-one, various solid catalysts have been investigated to facilitate the aldol (B89426) condensation between 4-nitrobenzaldehyde (B150856) and acetone (B3395972).

Research has demonstrated the use of nickel oxide nanoparticles (NiO NPs) as a powerful and reusable heterogeneous catalyst for this reaction. researchgate.net These nanoparticles, synthesized via the sol-gel method, have shown high catalytic efficiency in producing β-hydroxy ketones, including this compound. researchgate.net The performance of such nanocatalysts is often characterized by their morphology, size distribution, and thermal stability. researchgate.net

Another approach involves encapsulating an organic catalyst, L-proline, within sol-gel matrices. researchgate.net Materials based on tetraethylorthosilicate (TEOS) and combinations of methacryloxypropyltrimethoxysilane and zirconium propoxide have been used as host matrices. researchgate.net This method aims to combine the catalytic activity of the organocatalyst with the practical benefits of a solid support, potentially creating a magnetic sol-gel catalyst for easy separation. researchgate.net

The use of solid acid catalysts, such as acid-activated Montmorillonite clay, has been effective in Friedel-Crafts alkylation to produce related compounds like 4-(4-hydroxyphenyl)butan-2-one. google.com While a different reaction, it highlights the utility of modified clays (B1170129) in ketone-aldehyde reactions, suggesting potential applicability for aldol condensations under the right conditions. google.comacs.org These catalysts are valued for being environmentally friendly and inexpensive. google.com

Table 1: Performance of Heterogeneous Catalysts in Aldol-type Reactions

| Catalyst System | Reactants | Product | Key Findings | Reference |

|---|---|---|---|---|

| Nickel Oxide Nanoparticles (NiO NPs) | Aromatic Aldehydes & Acetone | β-Hydroxy Ketones | High efficiency and reusability demonstrated in the synthesis of compounds like 4-Hydroxy-4-(nitrophenyl)butan-2-one. | researchgate.net |

| L-proline in Sol-Gel Matrix | p-Nitrobenzaldehyde & Acetone | This compound | Explores the effect of the sol-gel structure on the catalytic performance of the entrapped L-proline. | researchgate.net |

Biocatalytic and Enzyme-Mimetic Systems

Biocatalysis leverages the high selectivity and efficiency of enzymes and biological systems for chemical transformations. The synthesis of this compound serves as a benchmark reaction for developing novel biocatalytic and enzyme-mimetic approaches, which aim to replicate the precision of natural enzymes. researchgate.net

A prominent strategy in creating artificial enzymes involves the use of streptavidin-biotin technology. researchgate.netresearchgate.netnih.gov This system exploits the high-affinity binding between the protein streptavidin (Sav) and biotin (B1667282). By chemically modifying biotin with an organocatalytic moiety, a hybrid catalyst is formed when introduced to streptavidin. researchgate.net